Di-sec-butyl ether
Overview
Description
Di-sec-butyl ether is a chemical compound with the molecular formula C8H18O . It is colorless, volatile, and flammable, with a peculiar ethereal smell . The molecular weight of Di-sec-butyl ether is 130.2279 .
Synthesis Analysis
Di-sec-butyl ether can be synthesized through the Williamson Ether Synthesis, where an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Best results are obtained with primary alkyl halides or methyl halides .
Molecular Structure Analysis
The molecular structure of Di-sec-butyl ether consists of two sec-butyl groups connected by an oxygen atom .
Physical And Chemical Properties Analysis
Di-sec-butyl ether has a molecular weight of 130.2279 . It is a colorless, volatile, and flammable liquid . The liquid form of Di-sec-butyl ether is lighter than water, while the vapor is heavier than air .
Scientific Research Applications
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Solvent in Organic Synthesis
- Field : Organic Chemistry
- Application : Di-sec-butyl ether is used as a solvent in various chemical reactions and processes . For example, phenyllithium is commercially available as a ca. 1.8M solution in dibutyl ether .
- Method : The ether is used as a medium for the reaction, facilitating the interaction of reactants .
- Results : The use of Di-sec-butyl ether as a solvent can lead to successful synthesis of various organic compounds .
-
Solvent for Grignard Syntheses
- Field : Organic Chemistry
- Application : Di-sec-butyl ether is used as a solvent for Grignard syntheses .
- Method : In a Grignard reaction, the Grignard reagent is dissolved in Di-sec-butyl ether to facilitate the reaction .
- Results : The use of Di-sec-butyl ether as a solvent can lead to successful synthesis of various organic compounds via Grignard reactions .
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Solvent for Fats, Oils, Organic Acids, Alkaloids, Natural and Synthetic Resins
- Field : Industrial Chemistry
- Application : Di-sec-butyl ether is used as a solvent for fats, oils, organic acids, alkaloids, natural and synthetic resins .
- Method : The ether is used to dissolve these substances, often for extraction or purification purposes .
- Results : The use of Di-sec-butyl ether as a solvent can lead to successful extraction or purification of these substances .
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Manufacturing of Pesticides
- Field : Agricultural Chemistry
- Application : Di-sec-butyl ether is used in the manufacturing of pesticides, such as cyhexatin .
- Method : The ether is used as a solvent or reagent in the synthesis of the pesticide .
- Results : The use of Di-sec-butyl ether in the manufacturing process can lead to successful synthesis of pesticides .
Safety And Hazards
Di-sec-butyl ether is a flammable liquid . It may form explosive peroxides and there is a risk of ignition . Vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to keep the product and empty container away from heat and sources of ignition .
properties
IUPAC Name |
2-butan-2-yloxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZZTKMMLDNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027636 | |
Record name | Bis(2-butyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-sec-butyl ether | |
CAS RN |
6863-58-7 | |
Record name | sec-Butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6863-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-butyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-butyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybisbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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